7-Tetradecenoic acid

Description

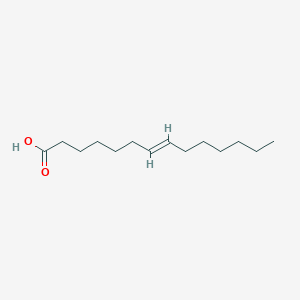

Structure

3D Structure

Properties

Molecular Formula |

C14H26O2 |

|---|---|

Molecular Weight |

226.35 g/mol |

IUPAC Name |

(E)-tetradec-7-enoic acid |

InChI |

InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h7-8H,2-6,9-13H2,1H3,(H,15,16)/b8-7+ |

InChI Key |

ZVXDGKJSUPWREP-BQYQJAHWSA-N |

Isomeric SMILES |

CCCCCC/C=C/CCCCCC(=O)O |

Canonical SMILES |

CCCCCCC=CCCCCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of 7-Tetradecenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Tetradecenoic acid, a monounsaturated fatty acid, is a molecule of growing interest within the scientific community. Its presence in various natural sources and its potential biological activities make it a subject of investigation for applications in nutrition, biochemistry, and drug development. This technical guide provides a comprehensive overview of the core properties of this compound, with a focus on its physicochemical characteristics, relevant experimental protocols, and potential biological signaling pathways.

Physicochemical Properties

This compound is a long-chain fatty acid with a single double bond located at the seventh carbon from the carboxyl group.[1] The most common isomer is the cis configuration, designated as (Z)-7-Tetradecenoic acid.[1] At room temperature, it exists as a colorless to pale yellow liquid with a characteristic fatty odor.[1] Due to its long hydrocarbon chain, it is a very hydrophobic molecule with limited solubility in water but high solubility in organic solvents.[1]

Data Presentation: Core Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | (7Z)-tetradec-7-enoic acid | PubChem |

| Synonyms | cis-7-Tetradecenoic acid, (Z)-7-Tetradecenoic acid | [1] |

| CAS Number | 2430-95-7 | [1] |

| Chemical Formula | C₁₄H₂₆O₂ | [1] |

| Molecular Weight | 226.36 g/mol | [1] |

| Melting Point | Experimental data not available | |

| Boiling Point | Experimental data not available | |

| Water Solubility (Predicted) | 0.0022 g/L |

Natural Occurrence and Biosynthesis

(Z)-7-Tetradecenoic acid is found in a variety of natural sources, including certain plant and fish oils.[1] It has also been identified in microorganisms. While the specific biosynthetic pathway for this compound is not extensively detailed in the provided search results, fatty acid biosynthesis in most organisms involves the elongation of acetyl-CoA units, followed by desaturation to introduce double bonds.

Experimental Protocols

The following sections detail generalized methodologies for the synthesis, extraction, and analysis of this compound, based on established techniques for similar fatty acids.

Synthesis of (Z)-7-Tetradecenoic Acid (Representative Protocol)

A common method for the stereoselective synthesis of (Z)-alkenes is the Wittig reaction. A plausible synthetic route for (Z)-7-Tetradecenoic acid would involve the reaction of an appropriate phosphonium ylide with an aldehyde.

Methodology:

-

Preparation of the Phosphonium Ylide: A heptyltriphenylphosphonium bromide salt would be prepared by reacting triphenylphosphine with 1-bromoheptane. This salt is then treated with a strong base, such as n-butyllithium or sodium hydride, in an aprotic solvent like tetrahydrofuran (THF) to generate the corresponding ylide.

-

Wittig Reaction: The freshly prepared ylide is then reacted with 7-oxoheptanoic acid methyl ester in THF at low temperatures (e.g., -78 °C to room temperature).

-

Work-up and Purification: The reaction mixture is quenched with a proton source (e.g., water or saturated ammonium chloride solution) and the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to yield the methyl ester of (Z)-7-Tetradecenoic acid.

-

Saponification: The purified methyl ester is then hydrolyzed to the free fatty acid by treatment with a base such as sodium hydroxide or potassium hydroxide in a mixture of water and an alcohol (e.g., methanol or ethanol), followed by acidification.

Caption: Workflow for the synthesis of (Z)-7-Tetradecenoic acid via the Wittig reaction.

Extraction and Purification from Natural Sources (General Protocol)

This protocol outlines a general procedure for the extraction of fatty acids from a biological source, such as microbial biomass.

Methodology:

-

Cell Lysis and Lipid Extraction: The biomass is homogenized and subjected to a solvent extraction method, such as the Bligh-Dyer or Folch method, using a mixture of chloroform, methanol, and water. This partitions the lipids into the organic phase.

-

Saponification: The extracted lipids are saponified by heating with a strong base (e.g., potassium hydroxide in ethanol) to hydrolyze triacylglycerols and other esters, yielding free fatty acids.

-

Extraction of Free Fatty Acids: The mixture is acidified, and the free fatty acids are extracted into an organic solvent like hexane or diethyl ether.

-

Purification: The crude fatty acid mixture can be purified using techniques such as silica gel chromatography or high-performance liquid chromatography (HPLC) to isolate this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) (General Protocol)

GC-MS is a standard technique for the identification and quantification of fatty acids.

Methodology:

-

Derivatization: The carboxylic acid group of the fatty acids is derivatized to a more volatile ester, typically a methyl ester (FAME) or another suitable derivative, to improve chromatographic separation and detection. This is often achieved by reaction with methanol in the presence of an acid or base catalyst.

-

GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column for FAME analysis). The oven temperature is programmed to separate the fatty acid esters based on their boiling points and polarity.

-

MS Detection and Identification: As the separated components elute from the GC column, they enter the mass spectrometer. The mass spectrometer ionizes the molecules and separates the ions based on their mass-to-charge ratio, generating a mass spectrum for each component. The identity of this compound methyl ester can be confirmed by comparing its retention time and mass spectrum to that of a known standard and by fragmentation pattern analysis.

Potential Biological Signaling Pathways

While direct studies on the signaling pathways specifically modulated by this compound are limited in the provided search results, as a fatty acid, it is plausible that it could influence general lipid-sensing pathways. Two such key pathways are the Peroxisome Proliferator-Activated Receptor (PPAR) and AMP-Activated Protein Kinase (AMPK) signaling pathways.

It is important to note that the following descriptions represent generalized fatty acid signaling pathways, and the direct interaction of this compound with these pathways requires further specific investigation.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism. Fatty acids are natural ligands for PPARs.

Caption: Generalized pathway of PPAR activation by a fatty acid ligand.

Upon entering the cell, a fatty acid can bind to and activate a PPAR. This activated PPAR then forms a heterodimer with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding initiates the transcription of genes involved in fatty acid oxidation, adipogenesis, and inflammation, thereby regulating cellular metabolism.

AMP-Activated Protein Kinase (AMPK) Signaling

AMPK is a key cellular energy sensor that is activated under conditions of low cellular energy (high AMP/ATP ratio). It plays a crucial role in regulating metabolism to restore energy balance. Fatty acids can influence AMPK activity.

Caption: Generalized overview of how increased fatty acid levels can influence the AMPK signaling pathway.

An increase in intracellular fatty acid levels can lead to their oxidation, which in turn can affect the cellular AMP/ATP ratio. A rise in this ratio activates AMPK. Activated AMPK then works to restore cellular energy homeostasis by phosphorylating downstream targets, which results in the inhibition of anabolic (energy-consuming) pathways, such as fatty acid synthesis, and the activation of catabolic (energy-producing) pathways, such as fatty acid oxidation and glucose uptake.

Conclusion

This compound is a monounsaturated fatty acid with defined physicochemical properties, although further experimental determination of its melting and boiling points is required. Standardized protocols for its synthesis, extraction, and analysis can be adapted from general methodologies for fatty acids. While its specific roles in cell signaling are still under investigation, its nature as a fatty acid suggests potential interactions with key metabolic regulatory pathways such as PPAR and AMPK signaling. Further research is warranted to fully elucidate the biological functions and therapeutic potential of this molecule.

References

An In-depth Technical Guide to 7-Tetradecenoic Acid: Structure, Properties, and Biological Activity

Introduction

7-Tetradecenoic acid (C14:1n-7) is a monounsaturated fatty acid that has garnered interest within the scientific community for its presence in various organisms and its potential biological activities. This document provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and known biological effects, with a particular focus on its anti-virulence properties against pathogenic bacteria. This guide is intended for researchers, scientists, and professionals in the fields of biochemistry, microbiology, and drug development.

Chemical Structure and Isomerism

This compound is a carboxylic acid with a 14-carbon chain and a single double bond located at the seventh carbon atom from the carboxyl group.[1][2] Its molecular formula is C₁₄H₂₆O₂.[2] The presence of the double bond allows for geometric isomerism, resulting in two stereoisomers: cis (Z) and trans (E).

-

(Z)-7-Tetradecenoic acid (cis-7-Tetradecenoic acid): This is the most common isomer found in nature. The carbon chain continues on the same side of the double bond, resulting in a kinked structure. It is a component of the phospholipids in organisms like Escherichia coli.

-

(E)-7-Tetradecenoic acid (trans-7-Tetradecenoic acid): In this isomer, the carbon chain continues on opposite sides of the double bond, resulting in a more linear structure.

The IUPAC name for the cis isomer is (7Z)-tetradec-7-enoic acid.[1]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are primarily computed estimates from comprehensive databases such as PubChem.

| Property | Value | Source |

| Molecular Weight | 226.35 g/mol | PubChem[1][2] |

| Molecular Formula | C₁₄H₂₆O₂ | PubChem[2] |

| Monoisotopic Mass | 226.193280068 Da | PubChem[1][2] |

| XLogP3 | 5.4 | PubChem[1][2] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 11 | PubChem[1] |

| Polar Surface Area | 37.3 Ų | PubChem[1] |

| Density | 0.9±0.1 g/cm³ (Predicted) | Guidechem |

| Boiling Point | 344.7±21.0 °C at 760 mmHg (Predicted) | Guidechem |

| Flash Point | 241.7±17.2 °C (Predicted) | Guidechem |

Synthesis and Isolation

Chemical Synthesis: Wittig Reaction

A common and effective method for the synthesis of unsaturated fatty acids like (Z)-7-tetradecenoic acid is the Wittig reaction. This reaction involves the coupling of an aldehyde with a phosphorus ylide to form an alkene. The general workflow for synthesizing (Z)-7-tetradecenoic acid via this method is outlined below.

-

Preparation of the Phosphonium Salt: Heptyltriphenylphosphonium bromide is prepared by reacting triphenylphosphine with 1-bromoheptane. The two components are typically heated in a suitable solvent like toluene or acetonitrile.

-

Formation of the Ylide: The phosphonium salt is deprotonated using a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) to form the corresponding ylide.[3] For the synthesis of a Z-alkene, salt-free conditions are often preferred.[4]

-

Wittig Reaction: The ylide solution is cooled (e.g., to -78 °C), and a solution of 7-oxoheptanoic acid methyl ester (or a similar protected aldehyde) in THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for several hours.[5]

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by silica gel column chromatography to yield the methyl ester of (Z)-7-tetradecenoic acid.

-

Saponification: The purified methyl ester is then hydrolyzed to the free fatty acid by treatment with a base like potassium hydroxide in a methanol/water mixture, followed by acidification with a strong acid like HCl.

Biological Activity: Anti-Virulence Effects

Recent research has highlighted the role of tetradecanoic acids as anti-virulence agents, particularly against the opportunistic pathogen Pseudomonas aeruginosa. These fatty acids have been shown to inhibit the production of several key virulence factors that are crucial for the pathogenicity of this bacterium.[6][7][8]

Inhibition of Quorum Sensing-Regulated Virulence Factors

The production of many virulence factors in P. aeruginosa is regulated by a cell-to-cell communication system known as quorum sensing (QS).[9] Studies have shown that tetradecanoic acids can reduce the production of QS-regulated virulence factors, including pyocyanin and elastase (LasB).[6][8]

-

Pyocyanin: A blue-green phenazine pigment that generates reactive oxygen species, causing oxidative stress to host cells. Tetradecanoic acid has been observed to reduce pyocyanin production by 35-58%.[6][8]

-

Elastase (LasB): A protease that degrades host tissue components, including elastin, contributing to tissue damage and bacterial invasion.

The inhibition of these virulence factors suggests that this compound may interfere with the QS signaling cascade of P. aeruginosa.

Experimental Protocols for Virulence Factor Assays

This protocol is adapted from established methods for extracting and quantifying pyocyanin from P. aeruginosa cultures.[6][10]

-

Culture Growth: Grow P. aeruginosa (e.g., strain PA14 or PAO1) in a suitable liquid medium (e.g., Luria-Bertani broth) with and without the test concentration of this compound for 24 hours at 37°C with shaking.

-

Extraction: Centrifuge the bacterial cultures (e.g., at 10,000 rpm for 10 minutes) to pellet the cells.[11] Transfer the supernatant to a new tube.

-

Chloroform Extraction: Add 0.6 volumes of chloroform to the supernatant and vortex vigorously for 2 minutes. Centrifuge to separate the phases. The pyocyanin will move to the lower chloroform phase, turning it blue.

-

Acidification: Carefully transfer the blue chloroform layer to a new tube. Add 0.5 volumes of 0.2 N HCl and vortex for 1 minute. The pyocyanin will move to the upper aqueous HCl layer, turning it pink/red.[6]

-

Quantification: Transfer the upper pink/red layer to a cuvette or a 96-well plate. Measure the absorbance at 520 nm (OD₅₂₀).[6][10]

-

Calculation: The concentration of pyocyanin (in µg/mL) is calculated by multiplying the OD₅₂₀ by 17.072.[11] Normalize the results to bacterial growth by dividing by the OD₆₀₀ of the original culture.

This assay measures the activity of secreted elastase using Elastin Congo Red as a substrate.[12]

-

Preparation of Supernatant: Grow P. aeruginosa as described in the pyocyanin assay. Centrifuge the cultures and filter the supernatant through a 0.22 µm filter to remove any remaining bacteria.

-

Reaction Setup: In a microcentrifuge tube, mix 100 µL of the cell-free supernatant with 900 µL of Elastin Congo Red (ECR) buffer (100 mM Tris-HCl, 1 mM CaCl₂, pH 7.5) containing 10 mg/mL ECR.

-

Incubation: Incubate the reaction mixture for at least 3-4 hours (or up to 20 hours for lower activity) at 37°C with shaking.[12]

-

Termination and Measurement: Stop the reaction by placing the tubes on ice. Centrifuge the tubes at high speed (e.g., 13,000 rpm for 5 minutes) to pellet the insoluble ECR.

-

Quantification: Carefully transfer the supernatant to a cuvette or 96-well plate and measure the absorbance at 495 nm (OD₄₉₅). The absorbance is proportional to the amount of Congo Red dye released, indicating elastolytic activity.[12] A negative control using sterile growth medium instead of supernatant should be included.

Conclusion

This compound is a monounsaturated fatty acid with defined chemical and physical properties. While its biological roles are still being elucidated, it has demonstrated significant anti-virulence activity against the important pathogen Pseudomonas aeruginosa. Its ability to inhibit the production of key virulence factors like pyocyanin and elastase, likely through the disruption of quorum sensing, makes it a molecule of interest for the development of novel therapeutic strategies. The experimental protocols provided herein offer a foundation for further research into the synthesis and biological evaluation of this and related fatty acids. Further investigation is warranted to fully understand its mechanism of action and potential applications in drug development.

References

- 1. 7Z-tetradecenoic acid | C14H26O2 | CID 5312401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C14H26O2 | CID 543360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tetradecanoic Acids With Anti-Virulence Properties Increase the Pathogenicity of Pseudomonas aeruginosa in a Murine Cutaneous Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Tetradecanoic Acids With Anti-Virulence Properties Increase the Pathogenicity of Pseudomonas aeruginosa in a Murine Cutaneous Infection Model [frontiersin.org]

- 8. Tetradecanoic Acids With Anti-Virulence Properties Increase the Pathogenicity of Pseudomonas aeruginosa in a Murine Cutaneous Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Virulence Factors of Pseudomonas Aeruginosa and Antivirulence Strategies to Combat Its Drug Resistance [frontiersin.org]

- 10. Pyocyanin Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa [bio-protocol.org]

- 11. 5.4. Pyocyanin Assay [bio-protocol.org]

- 12. Pseudomonas aeruginosa Elastase Contributes to the Establishment of Chronic Lung Colonization and Modulates the Immune Response in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-Tetradecenoic Acid: From Discovery to Modern Research

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Tetradecenoic acid, a monounsaturated fatty acid, has garnered increasing interest within the scientific community. Since its initial identification in prokaryotic systems, research has expanded to understand its biosynthesis, natural distribution, and potential physiological roles. This technical guide provides a comprehensive overview of the discovery, history, and key scientific findings related to this compound. It details its physicochemical properties, natural occurrences, and biosynthetic pathway. Furthermore, this guide presents detailed experimental protocols for its analysis and discusses the current understanding of its biological activities, offering valuable insights for researchers in lipidomics, microbiology, and drug development.

Discovery and History

The discovery of this compound is rooted in the study of bacterial lipid composition. In 1973, Batchelor and Cronan were the first to isolate and identify cis-7-tetradecenoic acid as a significant component of the phospholipids in the envelope of Escherichia coli K12.[1] Their work established that this fatty acid constitutes approximately 15% of the total unsaturated fatty acids in the phospholipids of this bacterium.[1] The identification was conclusively made using 13C nuclear magnetic resonance spectroscopy, a cutting-edge technique at the time, and was further confirmed by conventional structural studies.[1] While its presence in various natural sources has since been reported, a definitive publication detailing its first chemical synthesis remains to be prominently cited in the scientific literature.

Physicochemical Properties

This compound is a monounsaturated fatty acid with a 14-carbon chain and a single double bond located at the seventh carbon from the carboxyl group.[2][3] It belongs to the class of long-chain fatty acids.[4] The cis isomer, specifically (7Z)-tetradecenoic acid, is the more commonly occurring natural form.[2]

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₆O₂ | [3] |

| Molecular Weight | 226.35 g/mol | [5] |

| IUPAC Name | (7Z)-tetradec-7-enoic acid | [5] |

| Synonyms | cis-7-Tetradecenoic acid, (Z)-7-Tetradecenoic acid | [5] |

| Physical State | Liquid at room temperature | |

| Solubility | Very hydrophobic, practically insoluble in water | [4] |

Natural Occurrences

This compound is found in a variety of organisms, primarily in bacteria and marine life.

| Organism | Concentration/Presence | Source |

| Escherichia coli | ~15% of total unsaturated fatty acids in phospholipids | [1] |

| Pyrococcus furiosus | Reported presence | [2][3] |

| Monascus purpureus | Reported presence | [3] |

| Marine Sponges | Present in phospholipids | [6] |

Biosynthesis

In bacteria such as E. coli, the biosynthesis of unsaturated fatty acids, including this compound, occurs via the anaerobic pathway, which is distinct from the desaturation pathways found in eukaryotes. This pathway involves a key bifunctional enzyme, FabA , and a β-ketoacyl-ACP synthase, FabB .

The synthesis of fatty acids in bacteria is carried out by the type II fatty acid synthase (FASII) system, which involves a series of discrete enzymes. The process begins with the condensation of acetyl-CoA and malonyl-ACP.[7] The growing acyl chain is attached to an acyl carrier protein (ACP).

The critical branch point for unsaturated fatty acid synthesis occurs at the 10-carbon intermediate, β-hydroxydecanoyl-ACP. The enzyme FabA catalyzes the dehydration of this intermediate to form trans-2-decenoyl-ACP and subsequently isomerizes it to cis-3-decenoyl-ACP.[8][9] This cis double bond is then retained in subsequent elongation cycles.

The cis-3-decenoyl-ACP is then elongated by FabB , a β-ketoacyl-ACP synthase that has a high affinity for this substrate, thus channeling the intermediate into the unsaturated fatty acid pathway.[9][10] Further elongation cycles, involving the standard FASII enzymes (FabG, FabZ/FabA, FabI), add two-carbon units from malonyl-ACP to produce longer unsaturated fatty acids.[11] this compound is an intermediate in the elongation pathway leading to the more abundant C16 and C18 unsaturated fatty acids.[12]

Biological Activity

While research on the specific biological activities of this compound is still emerging, studies on related monounsaturated fatty acids suggest potential roles in modulating inflammation and other cellular processes. It is important to note that much of the detailed mechanistic work has been conducted on positional isomers, and direct evidence for this compound may differ.

General findings on related fatty acids indicate potential anti-inflammatory properties.[10] Unsaturated fatty acids can influence the synthesis of prostaglandins, which are key mediators of inflammation.[1][13] The balance between different types of fatty acids in cell membranes can alter the production of pro-inflammatory and anti-inflammatory eicosanoids.[14]

Further research is required to elucidate the specific effects of this compound on immune cells and its potential impact on inflammatory pathways.

Experimental Protocols

The analysis of this compound from biological samples typically involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Lipid Extraction (Folch Method)

This protocol is a widely used method for extracting total lipids from biological samples.

Materials:

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Homogenizer

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Homogenize the tissue or cell sample in a 2:1 (v/v) mixture of chloroform and methanol to a final volume 20 times the volume of the sample.

-

Agitate the mixture for 15-20 minutes in an orbital shaker at room temperature.

-

Centrifuge the homogenate at a low speed (e.g., 2000 rpm for 10 minutes) to separate the liquid and solid phases.

-

Collect the supernatant.

-

Add 0.2 volumes of 0.9% NaCl solution to the supernatant to induce phase separation.

-

Vortex the mixture and centrifuge to separate the layers.

-

Carefully collect the lower chloroform layer containing the lipids.

-

Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.

Fatty Acid Methyl Ester (FAME) Preparation (Boron Trifluoride-Methanol Method)

This method converts fatty acids to their more volatile methyl esters for GC analysis.

Materials:

-

14% Boron trifluoride (BF₃) in methanol

-

Hexane

-

Saturated NaCl solution

-

Heating block or water bath

Procedure:

-

Dissolve the dried lipid extract in a small volume of hexane.

-

Add an appropriate volume of 14% BF₃-methanol reagent.

-

Heat the mixture in a sealed tube at 100°C for 30-60 minutes.

-

Cool the tube to room temperature.

-

Add an equal volume of saturated NaCl solution and hexane.

-

Vortex vigorously and centrifuge to separate the phases.

-

The upper hexane layer containing the FAMEs is collected for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This is the standard method for the separation and identification of FAMEs.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for FAME analysis (e.g., DB-23, SP-2560)

Typical GC Conditions:

-

Injector Temperature: 250°C

-

Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 240°C at a rate of 3-5°C/minute, and hold for 10-15 minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection Mode: Split or splitless, depending on the sample concentration.

Typical MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-500.

-

Scan Mode: Full scan for identification, and Selected Ion Monitoring (SIM) for quantification.

Identification and Quantification:

-

FAMEs are identified by comparing their retention times and mass spectra with those of authentic standards and by searching mass spectral libraries (e.g., NIST).

-

Quantification is typically performed by adding an internal standard (e.g., heptadecanoic acid, C17:0) to the sample prior to extraction and comparing the peak area of the analyte to that of the internal standard.

Future Directions

The study of this compound presents several avenues for future research. Elucidating the specific biological activities of this fatty acid, particularly its potential anti-inflammatory or metabolic regulatory roles, is a key area of interest. This will require in-depth studies using purified this compound in various cell and animal models. Furthermore, a more comprehensive quantitative analysis of its distribution across different species could provide insights into its ecological and physiological significance. Finally, the development of efficient and stereospecific methods for its chemical synthesis will be crucial for advancing research into its biological functions and potential therapeutic applications.

References

- 1. Effects of altering dietary fatty acid composition on prostaglandin synthesis and fertility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory effect of retinoic acid on prostaglandin synthesis in cultured cortical astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Impact of Retinoic Acid on Immune Cells and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 7Z-tetradecenoic acid | C14H26O2 | CID 5312401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchwithrowan.com [researchwithrowan.com]

- 6. First total syntheses of (Z)-15-methyl-10-hexadecenoic acid and the (Z)-13-methyl-8-tetradecenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Fatty Acid Composition, Antioxidant, and in vitro Anti-inflammatory Activity of Five Cold-Pressed Prunus Seed Oils, and Their Anti-biofilm Effect Against Pathogenic Bacteria [frontiersin.org]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

- 11. researchgate.net [researchgate.net]

- 12. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Differential effects of prostaglandin derived from omega-6 and omega-3 polyunsaturated fatty acids on COX-2 expression and IL-6 secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dietary alpha-linolenic acid and prostaglandin synthesis: a time course study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Obscure Presence of 7-Tetradecenoic Acid in Marine Ecosystems: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the current understanding of the occurrence of 7-tetradecenoic acid, a monounsaturated fatty acid, within marine organisms. While the broader class of C14:1 fatty acids is detected in various marine life, specific quantitative data for the 7-isomer remains notably scarce in publicly available literature. This document summarizes the limited available data on C14:1 fatty acids in marine bacteria, sponges, and microalgae, outlines the standard experimental protocols for their identification and quantification, and presents generalized biosynthetic pathways for monoenoic fatty acids due to the absence of specific signaling pathway information for this compound. This guide aims to provide a foundational resource for researchers interested in the potential roles and applications of this specific fatty acid, while also highlighting significant gaps in the current knowledge base.

Introduction

Marine organisms are a prolific source of a vast array of lipids with diverse chemical structures and biological activities. Among these, monounsaturated fatty acids (MUFAs) play crucial roles in membrane fluidity, energy storage, and cellular signaling. This compound (C14:1 n-7) is a specific isomer of tetradecenoic acid, a 14-carbon fatty acid with one double bond. While its presence has been reported in some microorganisms, its distribution and concentration in the diverse tapestry of marine life are not well-documented. This guide seeks to consolidate the available information on its occurrence, provide the methodological framework for its study, and identify areas for future research.

Occurrence and Quantitative Data of C14:1 Fatty Acids in Marine Organisms

Direct quantitative data for this compound is exceedingly limited in scientific literature. However, data for the broader category of C14:1 fatty acids are available for several marine organisms. It is important to note that the specific isomer is often not determined in general fatty acid profile analyses. The following table summarizes the available quantitative data for C14:1 fatty acids in select marine organisms.

| Marine Organism | Organism Type | C14:1 Fatty Acid (% of Total Fatty Acids) | Specific Isomer Identified | Reference |

| Vibrio sp. (strain 560) | Bacterium | Present (unquantified) | Not Specified | [1] |

| Xestospongia vansoesti | Sponge | Not Detected (detection limit not specified) | - | [2] |

| Aaptos suberitoides | Sponge | Not Detected (detection limit not specified) | - | [2] |

| Microalgae (various species) | Microalgae | 0 - 5.0% | Often Not Specified |

Note: The lack of specific data for this compound underscores a significant research gap. The presented data for C14:1 should be interpreted with caution as the isomeric form is often not specified.

Experimental Protocols

The analysis of fatty acids from marine organisms involves a multi-step process, from sample collection and lipid extraction to derivatization and chromatographic analysis. The following sections detail the standard methodologies.

Sample Collection and Preparation

Proper sample handling is critical to prevent lipid degradation. Samples should be collected and immediately frozen at -80°C or lyophilized. For soft-bodied organisms, homogenization is necessary to ensure efficient lipid extraction.

Lipid Extraction

The total lipids are typically extracted from the homogenized sample using a solvent system. The Folch method or the Bligh and Dyer method are commonly employed.

-

Folch Method: This method utilizes a chloroform:methanol (2:1, v/v) mixture to extract lipids from the sample. The mixture is agitated and then washed with a salt solution (e.g., 0.9% NaCl) to separate the lipid-containing chloroform layer from the non-lipid aqueous layer.

-

Bligh and Dyer Method: This is a modification of the Folch method that uses a smaller volume of solvent and is suitable for samples with high water content. The initial extraction is performed with a chloroform:methanol:water (1:2:0.8, v/v/v) mixture, followed by the addition of more chloroform and water to induce phase separation.

Transesterification to Fatty Acid Methyl Esters (FAMEs)

For analysis by gas chromatography, the fatty acids in the lipid extract are converted to their more volatile methyl esters (FAMEs). This is typically achieved through acid- or base-catalyzed transesterification.

-

Acid-Catalyzed Transesterification: A common reagent is boron trifluoride in methanol (BF3-methanol). The lipid extract is heated with this reagent to convert fatty acids to FAMEs.

-

Base-Catalyzed Transesterification: Sodium methoxide in methanol is a widely used reagent for the rapid transesterification of glycerolipids.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The resulting FAMEs are then analyzed by GC-MS.

-

Gas Chromatography (GC): The FAMEs are separated based on their boiling points and polarity on a capillary column. The retention time of each peak is used for preliminary identification by comparison with known standards.

-

Mass Spectrometry (MS): As the separated FAMEs elute from the GC column, they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for the definitive identification of the fatty acid by comparing it to spectral libraries (e.g., NIST). Quantification is achieved by comparing the peak area of the analyte to that of an internal standard.

Biosynthetic Pathways

Specific signaling pathways involving this compound in marine organisms have not been elucidated. However, the general pathways for the biosynthesis of monoenoic fatty acids are well-understood and are likely applicable.

The biosynthesis of saturated fatty acids (SFAs) occurs via the fatty acid synthase (FAS) system. The introduction of a double bond to create a monounsaturated fatty acid is catalyzed by a class of enzymes called fatty acid desaturases. In many bacteria, this occurs via an anaerobic pathway, while in eukaryotes and some bacteria, an oxygen-dependent pathway is utilized.

Below are diagrams illustrating a generalized workflow for fatty acid analysis and a simplified representation of monoenoic fatty acid biosynthesis.

References

The Metabolic Fate of 7-Tetradecenoic Acid in Microorganisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Tetradecenoic acid, a monounsaturated fatty acid with the chemical formula C14H26O2, has been identified as a component of the lipidome of various microorganisms, including the hyperthermophilic archaeon Pyrococcus furiosus and the fungus Monascus purpureus[1][2]. While the complete metabolic pathways of this specific fatty acid are not yet fully elucidated, this technical guide consolidates the current understanding of fatty acid metabolism in relevant microbial clades to propose putative metabolic fates for this compound. This document also provides detailed experimental protocols and data presentation frameworks to facilitate further research into this area.

Putative Metabolic Pathways

The metabolic fate of this compound in microorganisms is likely to proceed primarily through the β-oxidation pathway, a core process for fatty acid degradation in both prokaryotes and eukaryotes[3]. However, the presence of a cis double bond at the seventh carbon (Δ⁷) necessitates the action of auxiliary enzymes to bypass the non-standard intermediate that is formed.

In Archaea (e.g., Pyrococcus furiosus)

In archaea, fatty acid metabolism is thought to occur via a modified β-oxidation pathway[4][5]. While some archaea can synthesize fatty acids, they can also utilize them as a carbon and energy source through degradation[4]. For this compound, the proposed pathway would involve the following key steps:

-

Activation: this compound is first activated to its coenzyme A (CoA) thioester, 7-tetradecenoyl-CoA, by an acyl-CoA synthetase.

-

β-Oxidation Cycles: Three cycles of conventional β-oxidation proceed, each consisting of dehydrogenation, hydration, oxidation, and thiolysis, yielding three molecules of acetyl-CoA. This process shortens the fatty acyl chain by two carbons in each cycle, resulting in the formation of cis-Δ³-octenoyl-CoA.

-

Isomerization: The cis-Δ³ double bond of cis-Δ³-octenoyl-CoA is not a substrate for the next enzyme in the standard β-oxidation pathway. An isomerase, likely a Δ³,Δ²-enoyl-CoA isomerase, is required to convert it to trans-Δ²-octenoyl-CoA.

-

Completion of β-Oxidation: trans-Δ²-Octenoyl-CoA can then re-enter the main β-oxidation spiral, undergoing four more cycles to be completely oxidized to seven molecules of acetyl-CoA.

The resulting acetyl-CoA can then enter central carbon metabolism, such as the tricarboxylic acid (TCA) cycle, for energy production or be utilized for biosynthetic purposes.

In Fungi (e.g., Monascus purpureus)

Fungi possess well-characterized fatty acid metabolic pathways, including β-oxidation located in both mitochondria and peroxisomes. The degradation of 7-tetradecenoyl-CoA would likely follow a similar pathway to that in archaea, involving initial β-oxidation cycles followed by the action of an enoyl-CoA isomerase.

Furthermore, in fungi like Monascus purpureus, fatty acids and their derivatives serve as precursors for the biosynthesis of secondary metabolites, such as polyketides and pigments[6]. Therefore, intermediates of this compound metabolism could be shunted into these biosynthetic pathways.

Signaling Pathways and Regulation

The metabolism of fatty acids in microorganisms is tightly regulated. In bacteria, transcription factors like FadR and FapR play crucial roles in controlling the expression of genes involved in fatty acid degradation and biosynthesis. While the specific regulatory mechanisms for this compound metabolism are unknown, it is plausible that they are integrated into these overarching regulatory networks. Long-chain acyl-CoAs, including derivatives of this compound, may act as signaling molecules that modulate the activity of these transcription factors.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data on the metabolic flux and enzyme kinetics related to this compound metabolism. The following tables provide a template for organizing such data as it becomes available through future research.

Table 1: Enzyme Kinetic Parameters for this compound Metabolizing Enzymes

| Enzyme | Substrate | K_m_ (µM) | V_max_ (µmol/min/mg) | k_cat_ (s⁻¹) | Source |

| Acyl-CoA Synthetase | This compound | ||||

| Δ³,Δ²-Enoyl-CoA Isomerase | cis-Δ³-Octenoyl-CoA | ||||

| ... | ... |

Table 2: Metabolite Concentrations During this compound Degradation

| Metabolite | Concentration (nmol/g dry cell weight) | Time Point (hours) | Experimental Condition | Source |

| This compound | 0 | |||

| 7-Tetradecenoyl-CoA | ||||

| Acetyl-CoA | ||||

| ... |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the metabolic fate of this compound in microorganisms.

Protocol 1: Cultivation and Fatty Acid Extraction from Pyrococcus furiosus

-

Cultivation: Pyrococcus furiosus (DSM 3638) is cultured anaerobically at 90°C in a sea salts medium supplemented with a carbon source (e.g., maltose) and this compound (as the sole fatty acid source or as a supplement)[7][8].

-

Cell Harvesting: Cells are harvested by centrifugation at 6,000 x g for 30 minutes at 4°C[8]. The cell pellets are washed and stored at -80°C until analysis.

-

Lipid Extraction:

-

Resuspend the cell pellet in a known volume of sterile water.

-

Perform a modified Bligh-Dyer extraction by adding a mixture of chloroform and methanol (1:2, v/v).

-

Vortex vigorously and incubate at room temperature for 1 hour.

-

Add chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8.

-

Centrifuge to separate the phases. The lower organic phase contains the lipids.

-

Collect the organic phase and dry it under a stream of nitrogen gas.

-

Protocol 2: Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Derivatization: The extracted lipids are derivatized to fatty acid methyl esters (FAMEs) for GC-MS analysis.

-

Resuspend the dried lipid extract in a solution of methanol containing 2% (v/v) sulfuric acid.

-

Incubate at 80°C for 1 hour.

-

Add n-hexane and water to extract the FAMEs into the hexane layer.

-

Collect the hexane layer and dry it over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Inject the FAMEs onto a GC-MS system equipped with a suitable capillary column (e.g., DB-23 or equivalent).

-

Use a temperature gradient program to separate the FAMEs. For example, start at 100°C, ramp to 250°C at 5°C/min, and hold for 5 minutes.

-

The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

-

Identify and quantify the FAMEs by comparing their retention times and mass spectra to those of authentic standards.

-

Protocol 3: Stable Isotope Tracing of this compound Metabolism

-

Cultivation with Labeled Substrate: Culture the microorganism in a medium containing uniformly ¹³C-labeled this compound ([U-¹³C₁₄]this compound)[9][10].

-

Sample Collection and Extraction: Collect cell samples at different time points during growth. Extract total lipids and metabolites as described in Protocol 1.

-

LC-MS/MS Analysis:

-

Separate the metabolites using liquid chromatography, for example, with a C18 reversed-phase column.

-

Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to determine the mass isotopologue distribution of key metabolites (e.g., acetyl-CoA, TCA cycle intermediates).

-

The incorporation of ¹³C from this compound into these metabolites will reveal the metabolic pathways involved.

-

Mandatory Visualizations

Diagram 1: Putative β-Oxidation Pathway of this compound

References

- 1. This compound | C14H26O2 | CID 543360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7Z-tetradecenoic acid | C14H26O2 | CID 5312401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Beta oxidation - Wikipedia [en.wikipedia.org]

- 4. biorxiv.org [biorxiv.org]

- 5. Phylogenomic reconstruction of archaeal fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Transcriptional and Biochemical Analysis of Starch Metabolism in the Hyperthermophilic Archaeon Pyrococcus furiosus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. amlee.wordpress.ncsu.edu [amlee.wordpress.ncsu.edu]

- 9. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (Z)-7-Tetradecenoic Acid and (E)-7-Tetradecenoic Acid for Researchers and Drug Development Professionals

Introduction

(Z)-7-Tetradecenoic acid and (E)-7-Tetradecenoic acid are geometric isomers of a monounsaturated fatty acid that are gaining attention in the scientific community for their distinct physicochemical properties and potential biological activities. As isomers, they share the same molecular formula (C₁₄H₂₆O₂) and molecular weight, yet their differential spatial arrangement around the C7-C8 double bond results in unique three-dimensional structures that can profoundly influence their biological function. This technical guide provides a comprehensive overview of these two fatty acids, including their properties, synthesis, and known biological interactions, with a focus on providing researchers, scientists, and drug development professionals with the detailed information necessary for further investigation.

Physicochemical Properties

The cis ((Z)) and trans ((E)) configuration of the double bond in 7-tetradecenoic acid leads to notable differences in the physical properties of these molecules. The kink introduced by the cis double bond in (Z)-7-Tetradecenoic acid disrupts packing, generally resulting in a lower melting point and increased fluidity compared to the more linear trans isomer.

| Property | (Z)-7-Tetradecenoic Acid | (E)-7-Tetradecenoic Acid |

| Molecular Formula | C₁₄H₂₆O₂ | C₁₄H₂₆O₂ |

| Molecular Weight | 226.36 g/mol [1][2][3] | 226.36 g/mol |

| IUPAC Name | (7Z)-tetradec-7-enoic acid[1][2] | (7E)-tetradec-7-enoic acid |

| CAS Number | 2430-95-7[3] | 56730-81-7 |

| Predicted logP | 5.4[1][2] | 5.4 |

| Predicted Water Solubility | 0.0022 g/L[4] | No data available |

| Predicted pKa | 4.89[4] | No data available |

| Appearance | Colorless to pale yellow liquid[5] | No data available |

Synthesis of (Z)- and (E)-7-Tetradecenoic Acid

The stereoselective synthesis of (Z)- and (E)-7-Tetradecenoic acid is crucial for studying their distinct biological activities. Standard organic chemistry techniques such as the Wittig reaction and Julia olefination can be adapted to achieve the desired stereochemistry.

Experimental Protocol: Stereoselective Synthesis of (Z)-7-Tetradecenoic Acid via Wittig Reaction

This protocol outlines a general approach for the synthesis of the (Z)-isomer using a Wittig reaction, which is known to favor the formation of cis-alkenes from non-stabilized ylides.[1][6]

Materials:

-

1-bromoheptane

-

Triphenylphosphine (PPh₃)

-

Strong base (e.g., n-butyllithium (n-BuLi) or sodium hydride (NaH))

-

7-oxoheptanoic acid methyl ester

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Organic solvents for extraction and chromatography (e.g., hexane, ethyl acetate)

-

Silica gel for column chromatography

Procedure:

-

Phosphonium Salt Formation: Reflux 1-bromoheptane with an equimolar amount of triphenylphosphine in a suitable solvent (e.g., acetonitrile) to form heptyltriphenylphosphonium bromide.

-

Ylide Generation: Suspend the phosphonium salt in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen). Cool the suspension to -78°C and add a strong base (e.g., n-BuLi) dropwise until the characteristic orange-red color of the ylide appears.

-

Wittig Reaction: To the ylide solution at -78°C, add a solution of 7-oxoheptanoic acid methyl ester in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up and Ester Hydrolysis: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude methyl (Z)-7-tetradecenoate is then hydrolyzed by refluxing with aqueous NaOH.

-

Purification: Acidify the reaction mixture with HCl and extract the (Z)-7-Tetradecenoic acid with ethyl acetate. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure (Z)-isomer.

Synthesis of (Z)-7-Tetradecenoic acid via Wittig reaction.

Experimental Protocol: Stereoselective Synthesis of (E)-7-Tetradecenoic Acid via Julia-Kocienski Olefination

The Julia-Kocienski olefination is a modification of the Julia olefination that provides excellent (E)-selectivity in alkene synthesis.[7][8][9][10][11]

Materials:

-

1-Heptanal

-

1-Phenyl-1H-tetrazole-5-thiol

-

7-Bromoheptanoic acid

-

Potassium carbonate (K₂CO₃)

-

m-Chloroperoxybenzoic acid (mCPBA)

-

Lithium bis(trimethylsilyl)amide (LiHMDS) or Potassium bis(trimethylsilyl)amide (KHMDS)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF))

-

Organic solvents for extraction and chromatography (e.g., dichloromethane, ethyl acetate, hexane)

-

Silica gel for column chromatography

Procedure:

-

Sulfone Synthesis: React 7-bromoheptanoic acid with 1-phenyl-1H-tetrazole-5-thiol in the presence of a base like potassium carbonate to form the corresponding thioether. Oxidize the thioether to the sulfone using an oxidizing agent such as mCPBA.

-

Olefination Reaction: Under an inert atmosphere, dissolve the sulfone in anhydrous THF and cool to -78°C. Add a strong base (e.g., LiHMDS or KHMDS) to generate the carbanion. To this solution, add 1-heptanal dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography to yield pure (E)-7-Tetradecenoic acid.

Synthesis of (E)-7-Tetradecenoic acid via Julia-Kocienski olefination.

Biological Activity and Signaling Pathways

The biological roles of (Z)-7-Tetradecenoic acid are beginning to be elucidated, while specific data for the (E)-isomer remains scarce. The differential geometry of these isomers is expected to lead to distinct interactions with enzymes and receptors, and consequently, different biological outcomes.

(Z)-7-Tetradecenoic Acid

(Z)-7-Tetradecenoic acid, also known as palmitoleic acid, has been identified in various natural sources.[5] It is known to play a role in cellular metabolism and membrane fluidity.[5] Some studies suggest it may have anti-inflammatory properties.[5]

(E)-7-Tetradecenoic Acid and trans Fatty Acids in General

While specific studies on (E)-7-Tetradecenoic acid are limited, the biological effects of trans fatty acids (TFAs) are generally well-documented. Industrially produced TFAs have been linked to adverse health effects, including an increased risk of cardiovascular disease.[11] They have been shown to raise LDL cholesterol and lower HDL cholesterol levels.[12] The linear structure of trans fatty acids allows them to pack more tightly in cell membranes, which can decrease membrane fluidity and potentially impair the function of membrane-bound proteins and signaling pathways.[12]

Comparative Biological Activity Data

A study comparing the reactivity of various C14 fatty acid isomers with purified acyl-CoA synthetases (Faaps) from Saccharomyces cerevisiae provides some of the only available comparative quantitative data.

| Compound | Target | Assay | Value |

| (Z)-9-Tetradecenoic acid | Faa1p | Acyl-CoA Synthetase Activity | Preferred substrate |

| (Z)-9-Tetradecenoic acid | Faa4p | Acyl-CoA Synthetase Activity | Highly preferred substrate |

| (E)-9-Tetradecenoic acid | Faa3p | Acyl-CoA Synthetase Activity | Substrate |

| (E)-4-, (E)-6-, (E)-9-Tetradecenoic acid | Faa1p, Faa2p | Acyl-CoA Synthetase Activity | Substrates |

| (E)-2-Tetradecenoic acid | Faa2p | Inhibition of Acyl-CoA Synthetase | IC₅₀ = 2.6 ± 0.2 µM |

Note: Data is from a study on yeast enzymes and may not be directly translatable to mammalian systems. The study did not specifically test the 7-isomers in all assays.

Experimental Protocols for Biological Assays

To facilitate further research into the biological activities of these isomers, the following are generalized protocols for relevant in vitro assays.

Experimental Protocol: Fatty Acid Uptake Assay

This protocol describes a method to measure the uptake of fatty acids into cultured cells using a fluorescently labeled fatty acid analog.[13][14][15][16]

Materials:

-

Adherent cell line of interest (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes)

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Serum-free medium

-

Fluorescent fatty acid analog (e.g., BODIPY-labeled fatty acid)

-

Assay buffer (e.g., HBSS)

-

Quenching solution (to block extracellular fluorescence)

-

96-well black, clear-bottom plates

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that allows for confluence on the day of the assay.

-

Cell Treatment (Optional): If investigating the effect of a compound on fatty acid uptake, treat the cells with the compound for the desired time.

-

Assay Initiation: Wash the cells with serum-free medium. Add the fluorescent fatty acid analog, dissolved in assay buffer, to the cells.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity from the bottom of the plate at appropriate excitation and emission wavelengths (e.g., Ex/Em = 488/523 nm for BODIPY) in kinetic mode for a set period (e.g., 60 minutes). Alternatively, an endpoint reading can be taken after a fixed incubation time.

-

Data Analysis: The rate of increase in fluorescence is proportional to the rate of fatty acid uptake. Compare the rates between control and treated cells.

Workflow for a cell-based fatty acid uptake assay.

Experimental Protocol: Acyl-CoA Synthetase Activity Assay

This protocol outlines a radiometric assay to measure the activity of acyl-CoA synthetases, enzymes that activate fatty acids.[5][17][18]

Materials:

-

Cell or tissue lysate containing acyl-CoA synthetase activity

-

Assay buffer (containing Tris-HCl, MgCl₂, and Triton X-100)

-

ATP

-

Coenzyme A (CoA)

-

Radiolabeled fatty acid (e.g., [¹⁴C]-oleic acid or custom synthesized [¹⁴C]-7-tetradecenoic acid) complexed to BSA

-

Dole's reagent (isopropanol:heptane:H₂SO₄)

-

Heptane

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, ATP, and CoA.

-

Reaction Initiation: Add the cell/tissue lysate to the reaction mixture and pre-incubate at 37°C. Start the reaction by adding the radiolabeled fatty acid-BSA complex.

-

Reaction Termination: At various time points, stop the reaction by adding Dole's reagent.

-

Phase Separation: Add heptane and water to the tubes and vortex to extract the unreacted fatty acid into the upper organic phase.

-

Quantification: Transfer an aliquot of the lower aqueous phase (containing the radiolabeled acyl-CoA) to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the amount of acyl-CoA formed per unit time per amount of protein to determine the enzyme activity.

Conclusion and Future Directions

(Z)-7-Tetradecenoic acid and (E)-7-Tetradecenoic acid represent an intriguing pair of isomers with the potential for distinct biological activities. While some information is available for the (Z)-isomer, a significant knowledge gap exists for the (E)-isomer. The stereoselective synthesis of both compounds is achievable through established organic chemistry methods, which will be crucial for enabling further research.

Future investigations should focus on:

-

Direct comparative studies: Elucidating the differential effects of the (Z) and (E) isomers on cellular processes such as membrane fluidity, lipid metabolism, and cell signaling.

-

Target identification: Identifying the specific enzymes, receptors, and signaling pathways that are modulated by each isomer.

-

In vivo studies: Evaluating the physiological and pathophysiological effects of each isomer in animal models.

A deeper understanding of the distinct biological roles of these fatty acid isomers will be invaluable for researchers in the fields of biochemistry, cell biology, and drug development, and may pave the way for novel therapeutic strategies targeting lipid metabolism and signaling.

References

- 1. Wittig Reaction [organic-chemistry.org]

- 2. 7Z-tetradecenoic acid | C14H26O2 | CID 5312401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C14H26O2 | CID 543360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Showing Compound 7Z-tetradecenoic acid (FDB097397) - FooDB [foodb.ca]

- 5. Acyl-CoA synthetase activity assay [bio-protocol.org]

- 6. Wittig reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Julia Olefination [organic-chemistry.org]

- 9. Julia olefination - Wikipedia [en.wikipedia.org]

- 10. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]

- 11. preprints.org [preprints.org]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fatty Acid Uptake Assay Kit UP07 manual | DOJINDO [dojindo.com]

- 15. bioassaysys.com [bioassaysys.com]

- 16. abcam.cn [abcam.cn]

- 17. Acyl CoA synthase activity assay [bio-protocol.org]

- 18. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of C14:1 Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

C14:1 fatty acids, a group of monounsaturated fatty acids with a 14-carbon backbone, are gaining increasing attention in the scientific community for their diverse biological activities and potential therapeutic applications. The most well-studied isomer is myristoleic acid ((9Z)-tetradec-9-enoic acid), which has demonstrated cytotoxic effects against cancer cells and plays a role in bone metabolism. This technical guide provides a comprehensive overview of the physical and chemical properties of C14:1 fatty acids, detailed experimental protocols for their analysis, and an exploration of their involvement in key signaling pathways.

Physicochemical Properties of C14:1 Fatty Acid Isomers

The properties of C14:1 fatty acids are significantly influenced by the position and configuration (cis/trans) of the double bond within the carbon chain. This section details the known physical and chemical characteristics of various C14:1 isomers.

Nomenclature and Structure

C14:1 fatty acids are systematically named as tetradecenoic acids. The position of the double bond is indicated by a number, and the stereochemistry by "cis" (Z) or "trans" (E). For example, myristoleic acid is cis-9-tetradecenoic acid.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of prominent C14:1 fatty acid isomers.

Table 1: General Properties of C14:1 Fatty Acids

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₆O₂ | [1][2] |

| Molecular Weight | 226.35 g/mol | [1][2] |

Table 2: Physicochemical Properties of Myristoleic Acid (cis-9-tetradecenoic acid)

| Property | Value | Reference |

| CAS Number | 544-64-9 | [1][2] |

| Melting Point | -4.5 to -4 °C | [3] |

| Boiling Point | 144 °C at 0.6 mmHg | [3] |

| Density | 0.9 g/mL at 25 °C | [3][4] |

| Refractive Index | n20/D 1.4562 | [3] |

| Solubility | Soluble in ethanol, DMF, DMSO. Slightly soluble in benzene, chloroform, methanol. Practically insoluble in water. | [5][6] |

| pKa | ~4.9 (predicted) | [7] |

| logP | 5.1 | [1] |

Table 3: Physicochemical Properties of Myristelaidic Acid (trans-9-tetradecenoic acid)

| Property | Value | Reference |

| CAS Number | 50286-30-1 | [1][8] |

| Physical State | Solid | [1] |

| Solubility | Soluble in ethanol, DMF, DMSO. | [8] |

Table 4: Physicochemical Properties of trans-2-Tetradecenoic Acid

| Property | Value | Reference |

| CAS Number | Not explicitly found, but related to CID 5282738 | [9] |

| logP | 6.17 (predicted) | [5] |

| pKa | 5.03 (predicted) | [5] |

| Water Solubility | 0.00095 g/L (predicted) | [5] |

Experimental Protocols for Analysis of C14:1 Fatty Acids

Accurate characterization of C14:1 fatty acids is crucial for research and development. This section outlines detailed methodologies for their analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling

GC-MS is a powerful technique for separating and identifying fatty acids.

Methodology:

-

Lipid Extraction:

-

Homogenize approximately 100 mg of tissue or cell pellet.

-

Extract total lipids using the Folch method with a chloroform:methanol (2:1, v/v) mixture.

-

Add an internal standard (e.g., C17:0) for quantification.

-

Separate the organic and aqueous phases by centrifugation.

-

Collect the lower organic phase containing lipids and dry it under a stream of nitrogen.

-

-

Fatty Acid Methyl Ester (FAME) Derivatization:

-

Resuspend the dried lipid extract in a solution of 6% H₂SO₄ in methanol.

-

Incubate at 100°C for 2 hours to convert fatty acids to their more volatile methyl esters.

-

Cool the reaction and add petroleum ether and water to extract the FAMEs.

-

Vortex and centrifuge to separate the phases.

-

Collect the upper organic layer containing FAMEs.

-

-

GC-MS Analysis:

-

Column: Use a suitable capillary column, such as a DB-FastFAME or BPX-70 (e.g., 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 115°C, hold for 2 min.

-

Ramp 1: 10°C/min to 200°C, hold for 18.5 min.

-

Ramp 2: 60°C/min to 245°C, hold for 4 min.

-

-

Injector Temperature: 250-300°C.

-

Detector (MS) Temperature: 280-300°C.

-

Ionization Mode: Electron Ionization (EI).

-

Data Acquisition: Full scan or Selective Ion Monitoring (SIM) for targeted analysis.

-

Identification: Compare retention times and mass spectra to a known FAME standard mixture.

-

Quantification: Calculate the concentration based on the peak area relative to the internal standard.[10][11]

-

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy provides information about the functional groups present in fatty acids, including the presence of cis and trans double bonds.

Methodology:

-

Sample Preparation:

-

For pure oils or extracts, a small drop can be placed directly on the ATR crystal.

-

For solid samples, they can be analyzed directly or after extraction.

-

-

FTIR Analysis:

-

Spectrometer: Utilize an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Spectral Range: 4000-700 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Co-add 32 scans for a good signal-to-noise ratio.

-

Data Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the precise structure of fatty acids, including the position and stereochemistry of double bonds.

Methodology:

-

Sample Preparation:

-

Dissolve the fatty acid sample in a suitable deuterated solvent (e.g., CDCl₃).

-

-

NMR Analysis:

-

Spectrometer: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR:

-

Olefinic protons (-CH=CH-) of isolated double bonds typically resonate in the 5.2–5.5 ppm region.

-

Protons adjacent to the double bond (allylic protons) appear around 2.0 ppm.

-

The terminal methyl group (CH₃) protons are found around 0.9 ppm.

-

-

¹³C NMR:

-

The carboxyl carbon resonates around 180 ppm.

-

Olefinic carbons appear in the 120-135 ppm region.

-

-

2D NMR Techniques (COSY, HSQC, HMBC): These can be used to establish connectivity between protons and carbons to confirm the exact position of the double bond.[8][14]

-

Signaling Pathways Involving C14:1 Fatty Acids

Myristoleic acid has been shown to modulate several key cellular signaling pathways, leading to its observed biological effects.

Induction of Apoptosis in Cancer Cells

Myristoleic acid induces apoptosis in various cancer cell lines, including prostate and pancreatic cancer cells.[2][15] The proposed mechanism involves the activation of caspases and potential involvement of mitochondrial pathways.

References

- 1. Signaling Pathways in Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Myristoleic acid, a cytotoxic component in the extract from Serenoa repens, induces apoptosis and necrosis in human prostatic LNCaP cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BISC 429 [sfu.ca]

- 4. A Promising Raman Spectroscopy Technique for the Investigation of trans and cis Cholesteryl Ester Isomers in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Critical signaling pathways in osteoclast differentiation and bone resorption: mechanisms and therapeutic implications for periprosthetic osteolysis [frontiersin.org]

- 6. scribd.com [scribd.com]

- 7. static.igem.org [static.igem.org]

- 8. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Use of Gas Chromatography to Analyze Compositional Changes of Fatty Acids in Rat Liver Tissue during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ntnuopen.ntnu.no [ntnuopen.ntnu.no]

- 12. thaiscience.info [thaiscience.info]

- 13. Rapid Assessment of Lipidomics Sample Purity and Quantity Using Fourier-Transform Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. High-resolution nuclear magnetic resonance spectroscopy--applications to fatty acids and triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Role of 7-Tetradecenoic Acid in Microbial Physiology: An In-depth Technical Guide

Introduction

7-Tetradecenoic acid (C14:1Δ⁷) is a monounsaturated fatty acid that plays a structural role in the cell membranes of certain bacteria. While not as extensively studied as other fatty acids, its presence in key model organisms like Escherichia coli suggests its importance in maintaining fundamental physiological processes. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its biosynthesis, its role in membrane architecture, and potential, yet underexplored, functions. This document is intended for researchers, scientists, and drug development professionals interested in bacterial lipid metabolism and its potential as a therapeutic target.

Biosynthesis of cis-7-Tetradecenoic Acid in Escherichia coli

In Escherichia coli, the synthesis of unsaturated fatty acids (UFAs) is a critical process for maintaining membrane fluidity. The pathway is a variation of the type II fatty acid synthesis (FASII) system and involves a key bifunctional enzyme, FabA, and a condensing enzyme, FabB. cis-7-Tetradecenoic acid is an intermediate in this pathway.

The synthesis begins with the standard FASII cycle, elongating the fatty acid chain by two carbons per cycle. The crucial step for unsaturated fatty acid synthesis occurs at the C10 stage. The enzyme FabA (3-hydroxydecanoyl-ACP dehydratase/isomerase) creates a double bond, forming cis-3-decenoyl-ACP. This intermediate is then elongated by the condensing enzyme FabB to cis-5-dodecenoil-ACP. A subsequent round of elongation, also catalyzed by FabB, produces cis-7-tetradecenoyl-ACP.[1] This molecule can then be incorporated into the phospholipids of the cell membrane.

Role in Microbial Physiology

Membrane Structure and Fluidity

The primary established role of cis-7-tetradecenoic acid is as a constituent of membrane phospholipids. In E. coli K12, it comprises approximately 15% of the total unsaturated fatty acids within the cell envelope.[2] The presence of the cis double bond introduces a kink in the fatty acid chain, which prevents tight packing of the phospholipid tails. This disruption of ordered packing is crucial for maintaining the fluidity of the cell membrane.

Proper membrane fluidity is essential for a multitude of cellular processes, including:

-

The function of integral membrane proteins, such as transporters and signaling receptors.

-

Cell division and growth.

-

Adaptation to changes in temperature.

Studies on E. coli mutants lacking the FabA or FabB enzymes, which are essential for unsaturated fatty acid synthesis, have shown reduced membrane fluidity. This decrease in fluidity is associated with defects in the formation and motility of the Rod complex, a crucial component of the cell elongation machinery.[3] This highlights the importance of unsaturated fatty acids, including this compound, in maintaining the physical properties of the membrane that are necessary for fundamental cellular mechanics.

Signaling and Other Roles

While some fatty acids, such as cis-2-decenoic acid, are known to act as signaling molecules in processes like quorum sensing and biofilm dispersal, there is currently no direct evidence to suggest a similar signaling role for this compound.[4][5][6] Research in the field of fatty acid signaling has largely focused on other structural isomers. The potential for this compound to act as a signaling molecule remains an open area for investigation.

Quantitative Data

There is a notable lack of quantitative data specifically detailing the physiological effects of exogenously supplied this compound on microbial growth, gene expression, or virulence. However, data from studies on the saturated counterpart, tetradecanoic acid (myristic acid), and another C14:1 isomer, provide context for the potential effects of C14 fatty acids on microbial physiology. The following tables summarize findings for these related compounds.

Table 1: Effects of Tetradecanoic Acid (Myristic Acid) on Virulence Factors in Pseudomonas aeruginosa

| Virulence Factor | Concentration of Myristic Acid | % Inhibition | Reference |

| Pyocyanin Production | 40 µM | 35.4 - 58.8% | [7] |

| Swarming Motility | 40 µM | 90% | [7] |

| ExoU Secretion | 50 µM | Abolished | [7] |

Table 2: Effect of Myristic Acid on Biofilm Formation in Pseudomonas aeruginosa

| Compound | Concentration | Effect on Biofilm Formation | Reference |

| Myristic Acid | Not specified | No significant effect | [7] |

Experimental Protocols

Protocol 1: Biofilm Formation Assay

This protocol is adapted from a method used to quantify the effect of other fatty acids on biofilm formation.[7]

Objective: To quantify the effect of this compound on biofilm formation by a specific microbial strain.

Materials:

-

Microbial strain of interest (e.g., P. aeruginosa PA14)

-

Luria-Bertani (LB) broth or other suitable growth medium

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

96-well microtiter plates

-

0.1% crystal violet solution

-

30% acetic acid

-

Plate reader

Procedure:

-

Grow an overnight culture of the microbial strain in LB broth at 37°C with shaking.

-

Adjust the culture to a specific optical density (e.g., O.D.620 nm of 0.08).

-

Add 200 µl of the adjusted culture to each well of a 96-well plate.

-

Add various concentrations of this compound to the wells. Include a solvent control (DMSO) and a no-treatment control.

-

Incubate the plate for 24 hours at 37°C.

-

Discard the culture from the wells and wash the plate three times with distilled water.

-

Dry the plate at 40°C for 20 minutes.

-

Add 200 µl of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.

-

Remove the crystal violet and wash the plate three times with distilled water.

-

Solubilize the bound crystal violet by adding 200 µl of 30% acetic acid to each well.

-

Read the absorbance at 550 nm using a plate reader.

Protocol 2: Pyocyanin Quantification Assay

This protocol is adapted from a method used to measure the effect of myristic acid on pyocyanin production in P. aeruginosa.[7]

Objective: To quantify the effect of this compound on the production of the virulence factor pyocyanin.

Materials:

-

Overnight culture of P. aeruginosa grown with and without this compound.

-

Chloroform

-

0.2 N HCl

-

Spectrophotometer

Procedure:

-

Grow P. aeruginosa cultures for 16 hours in the presence of varying concentrations of this compound.

-

Centrifuge the cultures at 10,000 rpm for 3 minutes.

-

Collect 800 µl of the supernatant.

-

Add 420 µl of chloroform and vortex for 2 minutes.

-

Centrifuge for 8 minutes at 10,000 rpm to separate the phases.

-

Transfer the lower (chloroform) phase to a new tube.

-

Add 800 µl of 0.2 N HCl and vortex for 1 minute. The pyocyanin will move to the upper aqueous phase, turning it pink.

-

Transfer 650 µl of the upper aqueous phase to a new tube and add 650 µl of distilled water.

-

Measure the absorbance at 520 nm.

-

Normalize the pyocyanin values to the cell density of the initial culture.

Conclusion